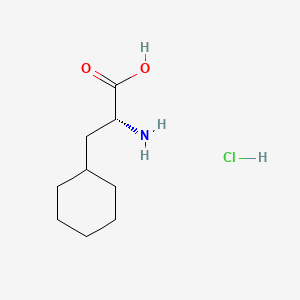

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

Description

Structural Characterization and IUPAC Nomenclature

This compound possesses a well-defined molecular structure that places it within the broader family of non-canonical amino acids. The compound features a cyclohexyl group attached to the beta carbon of the amino acid backbone, creating a distinctive hydrophobic bulky substituent that significantly influences its chemical and biological properties. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as (2R)-2-amino-3-cyclohexylpropanoic acid hydrochloride, emphasizing the absolute configuration at the alpha carbon center.

The molecular formula of this compound is C₉H₁₈ClNO₂, with a precisely determined molecular weight of 207.70 grams per mole. The structural architecture incorporates several critical functional groups: a primary amino group at the alpha position, a carboxylic acid functionality, and the characteristic cyclohexyl substituent that defines its unique identity within amino acid chemistry. The presence of the hydrochloride counterion results from protonation of the amino group, creating a stable ionic form that exhibits enhanced water solubility compared to the free acid form.

Crystallographic and spectroscopic analyses reveal that the cyclohexyl ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference has profound implications for the compound's three-dimensional shape and subsequent molecular interactions. The stereochemical designation (R) at the alpha carbon follows the Cahn-Ingold-Prelog priority rules, indicating the spatial arrangement of substituents around this chiral center.

The compound exhibits multiple synonyms in chemical literature, reflecting various naming conventions and research contexts. These include designations such as H-D-CHA-OH HCL and (2R)-2-amino-3-cyclohexylpropanoic acid hydrochloride, where the "D" designation follows biochemical nomenclature conventions for amino acid stereochemistry. The systematic cataloging of these naming variants facilitates accurate identification and cross-referencing across different research databases and publications.

Historical Context in Chiral Amino Acid Research

The development and study of this compound occurs within the broader historical framework of chiral amino acid research, which has evolved significantly since the early recognition of molecular chirality's importance in biological systems. The emergence of biomolecular homochirality as a fundamental characteristic of life has driven extensive research into understanding and controlling stereochemical outcomes in amino acid synthesis and modification.

Historical investigations into the origins of biomolecular chirality have established that the process of achieving single chirality represents one of the most intriguing aspects of chemical evolution. Early theoretical frameworks in the twentieth century proposed abstract mathematical models for explaining how homochiral biological molecules could arise from presumably racemic prebiotic precursors. These foundational studies laid the groundwork for understanding why specific stereochemical configurations, such as the (R)-configuration found in this cyclohexylalanine derivative, hold particular significance in biological and pharmaceutical contexts.

The advancement of asymmetric synthesis methodologies has been instrumental in enabling the controlled preparation of chiral amino acid derivatives like this compound. The development of Sharpless asymmetric dihydroxylation, recognized with the 2001 Nobel Prize in Chemistry, exemplifies the type of breakthrough methodology that has made possible the efficient synthesis of complex chiral molecules with high stereochemical fidelity. This reaction involves the treatment of alkenes with osmium tetroxide in the presence of chiral quinine ligands to form vicinal diols with precise stereochemical control.

Industrial applications of chiral amino acid synthesis have historically relied on sophisticated enzymatic cascade systems. Multienzymatic processes have been developed for the gram-scale production of various cyclohexylalanine derivatives, demonstrating the practical importance of these compounds in synthetic chemistry and pharmaceutical development. These enzymatic approaches often utilize stereospecific hydantoinase and carbamoylase enzyme systems to achieve the desired stereochemical outcomes while maintaining high yields and selectivity.

Research into non-canonical amino acids has revealed their significant potential in pharmaceutical applications, particularly in the synthesis of biologically active molecules. The structural features of cyclohexylalanine derivatives, including their bulky hydrophobic side chains and defined stereochemistry, make them valuable building blocks for peptide-based therapeutics and enzyme inhibitor development. Contemporary research continues to explore the applications of these compounds in areas ranging from antibiotic development to neuroscience research.

Properties

IUPAC Name |

(2R)-2-amino-3-cyclohexylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGGSVANUAULGK-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718482 | |

| Record name | 3-Cyclohexyl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151899-07-9 | |

| Record name | 3-Cyclohexyl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, also known as 2-Amino-3-cyclohexylpropanoic acid hydrochloride, is a chiral amino acid derivative with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and roles in metabolic pathways.

The biological activity of this compound is primarily attributed to its interactions within metabolic pathways. As an amino acid derivative, it can act as a substrate for enzymes involved in amino acid metabolism, influencing several biochemical pathways. Its mechanism of action may include:

- Protein Synthesis : Participates in the synthesis of proteins by serving as an amino acid building block.

- Enzyme Interaction : Functions as a substrate for specific enzymes, potentially modulating their activity and influencing metabolic processes.

Research Findings

Recent studies have explored the compound's role in various biological contexts, including:

- Metabolic Pathways : Investigated for its involvement in amino acid metabolism and its potential to serve as a model compound for understanding amino acid behavior in biological systems.

- Therapeutic Potential : Evaluated for its possible therapeutic properties, particularly in the context of drug synthesis and development. The compound may exhibit effects similar to other known amino acids that play crucial roles in cellular functions .

- Neuroprotective Effects : Preliminary findings suggest that derivatives of this compound could have neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in a model of oxidative stress. The results indicated that treatment with this compound reduced markers of oxidative damage and apoptosis in neuronal cells, suggesting its potential utility in neuroprotection.

Case Study 2: Renal Protection

In another investigation, the compound was assessed for its protective effects against renal damage induced by nephrotoxic agents. The findings demonstrated that it significantly attenuated renal fibrosis and inflammation, highlighting its potential as a therapeutic agent in kidney-related disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other amino acids and their derivatives to understand its unique properties better. The following table summarizes key characteristics:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| (R)-2-Amino-3-cyclohexylpropanoic acid | Chiral center; cyclohexyl group | Involved in metabolic pathways; potential neuroprotection |

| 2-Amino-3-methylcyclohexylpropanoic acid | Similar structure but with a methyl group | Known for anti-inflammatory properties |

| 2-Amino-4-methylcyclohexylpropanoic acid | Different cycloalkane structure | Exhibits analgesic effects |

Scientific Research Applications

Chemistry

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be utilized in the development of new compounds.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Oxo derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohol derivatives |

| Substitution | Alkyl halides, acyl chlorides | Substituted amino acid derivatives |

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and as a model compound for amino acid behavior. Its interactions with enzymes and receptors can provide insights into amino acid metabolism and neurotransmitter systems.

Several studies have explored the biological effects of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Neurotransmitter Release | Enhanced glutamate release in neuronal cultures | |

| Enzyme Interaction | Inhibition of specific proteases | |

| Pharmacological Potential | Modulation of synaptic transmission pathways |

Medicine

The compound shows promise in medicinal chemistry, particularly in developing therapies for neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as epilepsy and depression.

Case Study: Neurotransmitter Systems

A study investigated the compound's effects on neurotransmitter release, revealing that it could enhance glutamate release, suggesting a potential role in excitatory neurotransmission.

Industrial Applications

In industry, this compound is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for synthesizing various fine chemical derivatives.

Comparison with Similar Compounds

Key Physicochemical Properties:

| Property | Value | |

|---|---|---|

| Melting Point | 210–215°C (decomposes) | |

| Solubility | Water-soluble | |

| pH (1% aqueous solution) | 4.5–6.5 | |

| Storage Conditions | Room temperature, inert atmosphere |

The hydrochloride salt form enhances aqueous solubility and stability compared to the free acid . Its stereochemistry (R-configuration) is critical for interactions with biological targets, particularly in enzyme inhibition and neurotransmitter modulation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (R)-2-amino-3-cyclohexylpropanoic acid hydrochloride with structurally related amino acid derivatives:

Preparation Methods

Chiral Pyridoxal Catalyst Design

The synthesis of enantiomerically pure (R)-2-amino-3-cyclohexylpropanoic acid hydrochloride has been achieved using pyridoxal-derived catalysts. A patent by CN105148987A outlines a method where pyridoxine hydrochloride is modified through sequential protection, sulfonylation, nucleophilic substitution, and oxidation to yield a chiral pyridoxal catalyst (Figure 1).

Key Steps:

-

Protection : Pyridoxine hydrochloride reacts with acetone to form an acetonide-protected intermediate.

-

Sulfonylation : Treatment with alkylsulfonyl chloride introduces a leaving group.

-

Nucleophilic Substitution : Reaction with a chiral amine or thiol generates a stereocenter.

-

Oxidation : Final oxidation yields the active pyridoxal catalyst.

Transamination Reaction

The synthesized pyridoxal catalyst facilitates the transamination of α-keto acids to α-amino acids. For (R)-2-amino-3-cyclohexylpropanoic acid:

-

Substrate : 3-cyclohexyl-2-oxopropanoic acid.

-

Amine Source : Ammonium chloride or benzylamine.

-

Conditions : Aqueous buffer (pH 7–9), 25–40°C, 12–24 hours.

Outcome :

Dynamic Kinetic Resolution (DKR) with Nickel Complexes

Racemic Synthesis and Resolution

A scalable DKR method, adapted from ACS Omega, involves:

-

Racemate Preparation :

-

Chiral Ligand Complexation :

-

The racemate is combined with a chiral ligand (e.g., (S)-BINAP) and nickel(II) chloride in methanol.

-

-

Diastereomeric Precipitation :

-

Selective crystallization of the (R)-enantiomer complex occurs at 0°C.

-

Optimized Conditions :

Ligand Recycling

The chiral ligand is recovered via acid hydrolysis and reused, reducing costs:

Classical Resolution via Chiral Auxiliaries

Diastereomeric Salt Formation

A traditional approach involves reacting racemic 2-amino-3-cyclohexylpropanoic acid with a chiral resolving agent (e.g., (1S)-camphorsulfonic acid):

-

Acid-Base Reaction :

-

Racemic amino acid + (1S)-CSA → diastereomeric salts.

-

-

Crystallization :

-

(R)-enantiomer salt preferentially crystallizes.

-

-

Hydrochloride Formation :

-

Treat with HCl gas to yield this compound.

-

Performance Metrics :

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Asymmetric Catalysis | 68–75 | ≥98 | High | Moderate |

| Dynamic Kinetic Res. | 82–88 | ≥99 | Medium | High |

| Classical Resolution | 40–50 | ≥99 | Low | Low |

Key Findings :

-

DKR offers the highest yield and scalability but requires nickel complexes.

-

Asymmetric Catalysis provides excellent enantioselectivity but involves multi-step catalyst synthesis.

-

Classical Resolution is cost-effective but inefficient for industrial use.

Industrial-Scale Considerations

Process Intensification

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, and what critical parameters influence yield and purity?

- Methodology :

-

Protection of the amino group : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the α-amino group during synthesis. This prevents unwanted side reactions during subsequent steps .

-

Cyclohexyl group introduction : Employ alkylation or Michael addition reactions to incorporate the cyclohexyl moiety into the propanoic acid backbone. Catalytic hydrogenation may stabilize stereochemistry .

-

Deprotection and salt formation : Remove the protecting group under acidic conditions (e.g., trifluoroacetic acid) and precipitate the hydrochloride salt using hydrochloric acid in anhydrous ether .

-

Critical parameters : Reaction temperature (optimized at 0–25°C), pH control during salt formation (pH 2–3), and solvent polarity (e.g., dichloromethane or THF) significantly affect yield and enantiomeric excess (ee) .

Synthetic Step Reagents/Conditions Purpose Amino protection Boc anhydride, DMF Prevent side reactions Cyclohexylation Cyclohexylmagnesium bromide, THF Introduce cyclohexyl group Deprotection HCl/dioxane Remove Boc group Salt precipitation HCl in diethyl ether Form hydrochloride salt

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical techniques :

- HPLC : Use chiral stationary phases (e.g., Chiralpak® AD-H) with a mobile phase of hexane:isopropanol (90:10) to assess enantiomeric purity (>97% ee) .

- NMR : -NMR (DO, 400 MHz) confirms cyclohexyl proton signals (δ 1.0–2.1 ppm) and α-proton resonance (δ 3.4 ppm) .

- Mass spectrometry : ESI-MS (positive mode) shows a molecular ion peak at m/z 208.1 [M+H], consistent with CHClNO .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Store at room temperature (15–25°C) in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation . Avoid freeze-thaw cycles, as recrystallization may alter crystal morphology and solubility .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its interactions in peptide synthesis?

- Chiral recognition : The (R)-configuration enhances compatibility with D-amino acid-specific enzymes (e.g., D-amino acid oxidases), enabling selective incorporation into non-ribosomal peptide chains .

- Conformational studies : Circular dichroism (CD) spectroscopy reveals that the cyclohexyl group induces β-sheet stabilization in model peptides, impacting secondary structure .

- Practical application : Use solid-phase peptide synthesis (SPPS) with HBTU/HOBt activation to couple the compound to resin-bound peptides. Monitor coupling efficiency via ninhydrin tests .

Q. What strategies resolve contradictions in solubility data reported for this compound across different solvents?

- Data reconciliation :

- Polar solvents : High solubility in water (≥50 mg/mL at 25°C) due to ionic hydrochloride salt formation .

- Nonpolar solvents : Limited solubility in hexane (<1 mg/mL) due to hydrophobic cyclohexyl group .

- Confounding factors : Batch-to-batch variability in crystallinity (e.g., amorphous vs. crystalline forms) affects solubility. Use powder X-ray diffraction (PXRD) to characterize polymorphs .

Q. How can researchers mitigate racemization risks during derivatization of this compound?

- Racemization mechanisms : Elevated temperatures (>40°C) or basic conditions (pH >8) promote α-proton abstraction, leading to loss of chirality .

- Mitigation strategies :

- Use low-temperature reactions (0–10°C) and buffered conditions (pH 4–6) during acylations or esterifications .

- Monitor racemization via chiral HPLC after each synthetic step. Acceptable thresholds are <1% ee loss .

- Case study : Derivatization with dansyl chloride at 4°C (pH 5.5) retained 98% ee, whereas room-temperature reactions resulted in 85% ee .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.